Cas no 941964-89-2 (7-3-(3-ethylphenoxy)-2-hydroxypropyl-3-methyl-8-(pentylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

7-3-(3-ethylphenoxy)-2-hydroxypropyl-3-methyl-8-(pentylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
941964-89-2 structure
Product Name:7-3-(3-ethylphenoxy)-2-hydroxypropyl-3-methyl-8-(pentylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
N.o CAS:941964-89-2
MF:C22H31N5O4
MW:429.51264500618
CID:5971912
PubChem ID:16805145
Update Time:2025-07-14

7-3-(3-ethylphenoxy)-2-hydroxypropyl-3-methyl-8-(pentylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Propriedades químicas e físicas

Nomes e Identificadores

    • 7-3-(3-ethylphenoxy)-2-hydroxypropyl-3-methyl-8-(pentylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 941964-89-2
    • AB00683673-01
    • AKOS024481241
    • 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione
    • 7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylamino)purine-2,6-dione
    • VU0607646-1
    • F3260-0066
    • Inchi: 1S/C22H31N5O4/c1-4-6-7-11-23-21-24-19-18(20(29)25-22(30)26(19)3)27(21)13-16(28)14-31-17-10-8-9-15(5-2)12-17/h8-10,12,16,28H,4-7,11,13-14H2,1-3H3,(H,23,24)(H,25,29,30)
    • Chave InChI: AKKFABAQVYKTLV-UHFFFAOYSA-N
    • SMILES: OC(COC1C=CC=C(CC)C=1)CN1C(=NC2=C1C(NC(N2C)=O)=O)NCCCCC

Propriedades Computadas

  • Massa Exacta: 429.23760449g/mol
  • Massa monoisotópica: 429.23760449g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 31
  • Contagem de Ligações Rotativas: 11
  • Complexidade: 607
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.3
  • Superfície polar topológica: 109Ų

7-3-(3-ethylphenoxy)-2-hydroxypropyl-3-methyl-8-(pentylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Preçomais >>

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F3260-0066-10μmol
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F3260-0066-1mg
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F3260-0066-2mg
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F3260-0066-3mg
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F3260-0066-5mg
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F3260-0066-10mg
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